molecular formula C21H23N3O3 B5964441 [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone

Cat. No.: B5964441
M. Wt: 365.4 g/mol
InChI Key: CSRQQJDAYFZQJG-UHFFFAOYSA-N
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Description

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a tetrahydropyrazolopyridine core, linked to a spiroheptane unit. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(15-10-21(15)6-1-2-7-21)24-8-5-16-14(11-24)19(23-22-16)13-3-4-17-18(9-13)27-12-26-17/h3-4,9,15H,1-2,5-8,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQQJDAYFZQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)N3CCC4=C(C3)C(=NN4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzodioxole and tetrahydropyrazolopyridine intermediates. These intermediates are then subjected to a series of reactions, including cyclization and spirocyclization, to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring, often using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the compound.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed computational studies and experimental assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydropyrazolopyridine analogs. Compared to these compounds, [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone stands out due to its unique spiroheptane unit, which may confer distinct biological activities and physicochemical properties. Examples of similar compounds include:

This detailed overview highlights the significance and potential of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[24]heptan-2-ylmethanone in scientific research and industry

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